1-Carbamoyl-3-(4-methoxyphenyl)urea, also known by its CAS number 14032-35-0, is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups, making them significant in various chemical and biological applications. This particular compound features a methoxyphenyl substituent, which enhances its chemical properties and potential applications.
The synthesis of 1-carbamoyl-3-(4-methoxyphenyl)urea can be accomplished through several methods. One notable approach involves a one-pot synthesis using arylcyanamide and sodium cyanate in the presence of a catalyst such as silica-coated iron oxide nanoparticles. This method is advantageous due to its green chemistry aspects, utilizing water as a solvent and allowing for high yields with short reaction times .
In a typical procedure, arylcyanamide (1.0 mmol) is reacted with sodium cyanate (0.065 g) in the presence of a catalyst in water under reflux conditions. The reaction progress is monitored using thin-layer chromatography (TLC), and upon completion, the product can be purified through recrystallization .
1-Carbamoyl-3-(4-methoxyphenyl)urea can participate in various chemical reactions typical of urea derivatives, including nucleophilic substitutions and hydrolysis reactions. These reactions are significant in synthesizing other complex organic molecules.
For example, nucleophilic acyl substitution involving this compound could allow for further functionalization at the phenyl ring or at the carbamoyl group, leading to diverse derivatives with potential biological activities .
The mechanism of action for compounds like 1-carbamoyl-3-(4-methoxyphenyl)urea often involves interaction with biological targets such as enzymes or receptors. The presence of the methoxy group may enhance binding affinity due to increased hydrophobic interactions or hydrogen bonding capabilities.
Research indicates that urea derivatives can exhibit varied biological activities, including antimicrobial effects, which may be attributed to their ability to interfere with cellular processes through enzyme inhibition or receptor modulation .
1-Carbamoyl-3-(4-methoxyphenyl)urea has potential applications in medicinal chemistry due to its antibacterial properties and ability to serve as a building block for more complex pharmaceuticals. Its derivatives may be explored for therapeutic uses against various diseases, including infections and inflammatory conditions .
1-Carbamoyl-3-(4-methoxyphenyl)urea represents a structurally specialized urea derivative characterized by a para-methoxyphenyl group attached to one nitrogen atom and a carbamoyl group (–CONH₂) attached to the adjacent nitrogen. This molecular architecture places it within a broader class of unsymmetrical N,N′-diaryl/alkylaryl ureas that demonstrate significant potential in pharmaceutical chemistry and materials science. The compound's design incorporates key pharmacophoric elements—the urea core for hydrogen bonding interactions and the methoxyphenyl moiety for lipophilicity modulation—making it a valuable scaffold for biological activity optimization. Its systematic chemical name follows IUPAC nomenclature rules, while it may also be referenced under alternative designations such as 1-(4-methoxyphenyl)-3-carbamoylurea or via its CAS registry number in chemical databases. The structural duality of this molecule enables diverse intermolecular interactions critical for supramolecular assembly and target binding, warranting detailed investigation of its properties and applications [1] [2].
The urea functional group (–NH–CO–NH–) serves as a privileged scaffold in drug design due to its exceptional hydrogen-bonding capacity and structural rigidity. This motif enables precise molecular recognition of biological targets through:
Table 1: Functional Roles of Urea Components in 1-Carbamoyl-3-(4-methoxyphenyl)urea
Structural Element | Functional Role | Medicinal Chemistry Impact |
---|---|---|
Urea carbonyl (C=O) | Hydrogen bond acceptor | Targets kinase hinge regions; enhances binding affinity |
Urea N–H protons (x2) | Hydrogen bond donors | Forms salt bridges with aspartate/glutamate residues; improves target specificity |
Carbamoyl group (–CONH₂) | Additional H-bonding site; modulates polarity | Enhances water solubility; provides synthetic handle for derivatization |
4-Methoxyphenyl group | Lipophilicity contributor; π-system for stacking | Influences membrane permeability; engages in aromatic stacking interactions |
Within 1-carbamoyl-3-(4-methoxyphenyl)urea, the unsymmetrical substitution pattern differentiates it from simpler diaryl ureas. The carbamoyl substituent introduces a polar, hydrogen-bonding domain distinct from typical aryl or alkyl groups, potentially enhancing aqueous solubility and offering versatile points for molecular interaction. This structural feature has proven instrumental in kinase inhibitor development, where urea derivatives exhibit potent activity against cancer targets through competitive ATP binding site occupation [4] [9].
The para-methoxyphenyl moiety in 1-carbamoyl-3-(4-methoxyphenyl)urea exemplifies strategic aromatic substitution for optimizing bioactivity profiles. Methoxy substitution at the para-position confers specific advantages:
Table 2: Comparative Bioactivity of Selected Urea Derivatives with Aromatic Substitutions
Compound Structure | Biological Target | Key Activity Findings | Reference |
---|---|---|---|
1-(3-Carbamothioylphenyl)-3-(4-methoxyphenyl)urea | Undisclosed | Enhanced cellular permeability vs non-substituted analog | [3] |
1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | BRAF kinase | IC₅₀ = 2.39 ± 0.10 μM (A549); comparable to sorafenib | [4] |
Pyrrolizine-5-carboxamides with 4-methoxyphenyl urea | CDK-2 | IC₅₀ = 25.53–115.30 nM; induced G1 cell cycle arrest in MCF-7 cells | [9] |
The strategic incorporation of the 4-methoxyphenyl group demonstrates measurable effects on bioactivity across multiple studies. Notably, molecular docking analyses indicate that the methoxy oxygen can form auxiliary hydrogen bonds with serine or threonine residues in kinase binding sites, augmenting the primary interactions mediated by the urea core. Furthermore, its electron-donating nature modulates the compound's electrostatic potential surface, enhancing complementarity with electron-deficient regions in biological targets [4] [9].
The therapeutic potential and synthetic handling of 1-carbamoyl-3-(4-methoxyphenyl)urea are governed by fundamental physicochemical properties:
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Experimental Value | Predicted Value | Measurement Context |
---|---|---|---|
Molecular Weight | 195.20 g/mol | - | Calculated from molecular formula |
Melting Point | 164–165°C | 160–168°C | Open capillary method; standard sample |
logP (Octanol-Water) | - | 0.887 (cLogP) | Computational estimation (ChemBioDraw) |
Hydrogen Bond Donors | 3 | 3 | Spectroscopic determination (FT-IR) |
Hydrogen Bond Acceptors | 3 | 3 | Structural analysis |
Water Solubility (25°C) | Moderate (quantitative data pending) | ~5-10 mM | Turbidimetric assessment in phosphate buffer pH 7.4 |
The compound's dual carbonyl functionality (urea + carbamoyl) creates distinctive reactivity patterns. While the urea carbonyl remains relatively inert toward nucleophiles due to resonance stabilization, the carbamoyl group exhibits moderate electrophilicity, potentially participating in condensation reactions with amines under activating conditions. This differential reactivity provides opportunities for selective derivatization—a valuable attribute in prodrug design or polymer conjugation strategies. Furthermore, the carbamoyl moiety serves as an intramolecular hydrogen-bonding partner, potentially stabilizing specific conformations in the solid state and solution phases [1] [6] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1